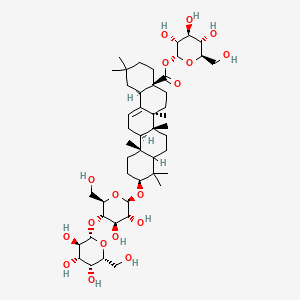
Calendulozide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calenduloside B is a triterpenoid saponin.
Calenduloside B (8CI) is a natural product found in Parthenium hysterophorus with data available.
生物活性
Calendulozide B is a triterpene glycoside extracted from the roots of Calendula officinalis (marigold), a plant recognized for its medicinal properties. This article delves into the biological activities of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its glycosidic structure, which contributes to its biological activity. The compound's structure includes a triterpenoid backbone, which is common among many bioactive compounds derived from plants. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various cell models. For instance, extracts containing this compound have been shown to activate the transcription factor NF-κB, leading to a decrease in inflammatory markers such as IL-8 in human keratinocytes .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It is known to scavenge free radicals, thus protecting cells from oxidative stress. This activity is attributed to its ability to donate hydrogen atoms, which neutralizes reactive oxygen species (ROS) .
3. Anticancer Properties
This compound has demonstrated potential anticancer effects in several studies. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA fragmentation and caspase activation . A study on CT-26 mouse colon carcinoma cells found that treatment with this compound resulted in significant inhibition of cell viability and tumor growth in vivo .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : By inducing apoptosis and cell cycle arrest, this compound effectively reduces the proliferation of cancer cells.
- Modulation of Signaling Pathways : It interacts with key signaling pathways involved in inflammation and cancer progression, notably through the modulation of NF-κB and MAPK pathways .
- Targeting Specific Proteins : The compound has been shown to bind to heat shock proteins (Hsp90AB1), which play a critical role in protein folding and stability within cells, further contributing to its protective effects against cellular stressors .
Case Study 1: Anti-cancer Activity
A study conducted on BALB/c mice implanted with CT-26 colon carcinoma cells demonstrated that treatment with this compound significantly reduced tumor volume and weight compared to controls. Mice treated with varying doses showed a dose-dependent response, highlighting the compound's potential as an anticancer agent .
Case Study 2: Wound Healing Properties
Another investigation focused on the effects of this compound on wound healing processes. Extracts containing this compound were found to enhance granulation tissue formation and promote keratinocyte migration, crucial for effective wound healing .
Comparative Data Table
科学的研究の応用
Gastroprotective Effects
Table 1: Summary of Gastroprotective Studies on Calendulozide B
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects. A study focusing on the NF-κB pathway revealed that extracts from Calendula officinalis could significantly inhibit NF-κB driven transcription, which is crucial in inflammatory responses . The bio-guided fractionation of these extracts identified key components responsible for this activity.
Case Study: Anti-inflammatory Activity in Gastritis Models
- A CH₂Cl₂ extract from Calendula officinalis was evaluated for its anti-inflammatory properties in vitro on gastritis models. The extract showed a concentration-dependent inhibitory effect on inflammation markers .
Antioxidant Activity
The antioxidant properties of this compound are significant as well. Studies have shown that extracts containing this compound can reduce oxidative stress markers and enhance antioxidant enzyme activities in biological systems . This property is crucial for protecting cells from damage caused by reactive oxygen species.
Table 2: Antioxidant Activity of this compound Extracts
| Study Reference | Test Subject | Result |
|---|---|---|
| Swiss Albino Mice | Inhibition of superoxide generation | |
| Rat Liver Microsomes | Protection against lipid peroxidation |
Analgesic Effects
Research has validated the analgesic properties of Calendula officinalis extracts containing this compound. In controlled trials, these extracts produced significant analgesia in animal models using various pain threshold tests . The mechanism appears to involve the suppression of key enzymes involved in pain pathways.
Clinical Applications and Future Directions
The clinical applications of this compound are promising but require further exploration through rigorous clinical trials. Current evidence supports its use in treating gastrointestinal disorders, inflammatory conditions, and as an adjunct therapy for pain management.
Potential Future Research Areas:
- Investigating the synergistic effects of this compound with other phytochemicals.
- Long-term safety and efficacy studies in human populations.
- Exploration of its mechanisms at the molecular level to enhance therapeutic applications.
特性
CAS番号 |
34381-98-1 |
|---|---|
分子式 |
C48H78O18 |
分子量 |
943.1 g/mol |
IUPAC名 |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O18/c1-43(2)14-16-48(42(60)66-41-36(58)33(55)31(53)25(20-50)62-41)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-39-37(59)34(56)38(26(21-51)63-39)65-40-35(57)32(54)30(52)24(19-49)61-40/h8,23-41,49-59H,9-21H2,1-7H3 |
InChIキー |
NAIMCEFAGOEXSH-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
異性体SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
melting_point |
232 - 234 °C |
物理的記述 |
Solid |
同義語 |
calendulozide B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















